molecular formula C13H19BrN2O2S B1275619 1-(4-Bromophenylsulfonyl)-4-propylpiperazine CAS No. 888181-08-6

1-(4-Bromophenylsulfonyl)-4-propylpiperazine

Cat. No.: B1275619
CAS No.: 888181-08-6
M. Wt: 347.27 g/mol
InChI Key: ALGFRLJTFLRCKW-UHFFFAOYSA-N
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Description

1-(4-Bromophenylsulfonyl)-4-propylpiperazine is an organic compound with the molecular formula C13H19BrN2O2S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenylsulfonyl)-4-propylpiperazine typically involves the reaction of 4-bromobenzenesulfonyl chloride with 4-propylpiperazine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

4-Bromobenzenesulfonyl chloride+4-PropylpiperazineThis compound+HCl\text{4-Bromobenzenesulfonyl chloride} + \text{4-Propylpiperazine} \rightarrow \text{this compound} + \text{HCl} 4-Bromobenzenesulfonyl chloride+4-Propylpiperazine→this compound+HCl

The reaction is typically conducted in an organic solvent, such as dichloromethane or chloroform, at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenylsulfonyl)-4-propylpiperazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenylsulfonyl group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the sulfonyl group can lead to the formation of sulfides or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used in these reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives of the original compound, depending on the nucleophile used.

    Oxidation Reactions: Products may include sulfoxides or sulfones, depending on the extent of oxidation.

    Reduction Reactions: Products may include sulfides or other reduced forms of the compound.

Scientific Research Applications

1-(4-Bromophenylsulfonyl)-4-propylpiperazine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenylsulfonyl)-4-propylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenylsulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The propyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromophenylsulfonyl)piperidine
  • 1-(4-Bromophenylsulfonyl)pyrrolidine
  • 1-(4-Bromophenylsulfonyl)morpholine

Uniqueness

1-(4-Bromophenylsulfonyl)-4-propylpiperazine is unique due to the presence of the propyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-4-propylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O2S/c1-2-7-15-8-10-16(11-9-15)19(17,18)13-5-3-12(14)4-6-13/h3-6H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGFRLJTFLRCKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396789
Record name 1-(4-Bromophenylsulfonyl)-4-propylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888181-08-6
Record name 1-(4-Bromophenylsulfonyl)-4-propylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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